Myristic acid (tetradecanoic acid, CAS 544-63-8) is a 14-carbon straight-chain saturated fatty acid that serves as a critical structural and functional lipid in both industrial formulations and biochemical research. Positioned between lauric acid (C12) and palmitic acid (C16), it offers a distinct intermediate melting point of approximately 54 °C, making it highly valuable for engineering phase change materials (PCMs), surfactant manufacturing, and cosmetic emulsification. In biological systems, myristic acid is uniquely distinguished by its role as the exclusive substrate for N-myristoyltransferases (NMTs), which catalyze the covalent attachment of the 14-carbon chain to the N-terminal glycine of target proteins. This specific chain length dictates its unique Krafft point in soap formulations and its precise thermal transition profile in eutectic mixtures, establishing it as a non-interchangeable precursor for applications requiring exact thermal, solubility, or enzymatic specificities[1].
Substituting myristic acid with closely related saturated fatty acids, such as lauric acid (C12) or palmitic acid (C16), fundamentally disrupts application-critical performance and biological assay validity. In thermal energy storage, replacing myristic acid with palmitic acid in eutectic mixtures shifts the phase transition temperature outside the optimal range required for specific low-temperature building control systems. In biochemical assays, palmitic acid cannot substitute for myristic acid because it undergoes S-palmitoylation at cysteine residues via a thioester bond, completely failing to engage the N-myristoyltransferase enzymes that strictly require the C14 chain to form an amide bond at N-terminal glycines. Furthermore, in surfactant and cosmetic manufacturing, altering the carbon chain length drastically shifts the Krafft point and solubility profile, leading to either premature precipitation with longer chains or insufficient emulsion stability with shorter chains [1].
Myristic acid and palmitic acid drive entirely distinct protein lipidation pathways. Myristic acid (C14:0) is specifically recognized by N-myristoyltransferases (NMTs) to form a stable amide bond at the N-terminal glycine of target proteins. In contrast, palmitic acid (C16:0) undergoes S-palmitoylation, forming a reversible thioester bond at cysteine residues. This strict enzymatic requirement means that palmitic acid cannot be used as a substitute in assays designed to study N-myristoylated proteins [1].
| Evidence Dimension | Protein acylation linkage and target residue |
| Target Compound Data | Forms stable amide bond at N-terminal glycine (N-myristoylation) |
| Comparator Or Baseline | Palmitic acid forms reversible thioester bond at cysteine (S-palmitoylation) |
| Quantified Difference | 100% divergent enzymatic pathway and linkage type |
| Conditions | Cellular protein lipidation and NMT substrate assays |
Procurement of exact C14:0 is mandatory for researchers studying N-myristoylation, as C16:0 will engage an entirely different post-translational modification pathway.
In the development of binary eutectic mixtures for thermal energy storage, the choice between myristic and palmitic acid significantly alters the thermal profile. A binary mixture of lauric acid and myristic acid (70 wt% LA / 30 wt% MA) yields a melting temperature of 35.10 °C and a latent heat of 166.18 J/g. Substituting myristic acid with palmitic acid (79 wt% LA / 21 wt% PA) raises the eutectic melting point to 37.15 °C with a latent heat of 183.07 J/g. This 2 °C shift is critical for building energy conservation applications that require precise phase transitions [1].
| Evidence Dimension | Eutectic melting temperature |
| Target Compound Data | 35.10 °C (Lauric-Myristic acid eutectic) |
| Comparator Or Baseline | 37.15 °C (Lauric-Palmitic acid eutectic) |
| Quantified Difference | 2.05 °C lower melting point for the myristic-based eutectic |
| Conditions | Binary eutectic PCM formulations for building thermal management |
Engineers must specify myristic acid to achieve the exact 35 °C transition threshold required for targeted low-temperature thermal regulation systems.
Myristic acid demonstrates a unique capacity to modulate the cGAS-STING immune pathway that is not shared by other major saturated fatty acids. In primary macrophages infected with HSV-1, myristic acid significantly attenuated the infection-induced expression of Ifnb1 mRNA by promoting the N-myristoylation of ARF1. Head-to-head comparisons revealed that neither palmitic acid nor stearic acid exhibited this specific attenuation effect, confirming that the immunomodulatory function is strictly dependent on the 14-carbon chain length [1].
| Evidence Dimension | Attenuation of Ifnb1 mRNA expression |
| Target Compound Data | Significant attenuation via ARF1 N-myristoylation |
| Comparator Or Baseline | Palmitic acid and stearic acid (No significant attenuation) |
| Quantified Difference | Exclusive pathway inhibition specific to C14:0 |
| Conditions | HSV-1 infected primary macrophages |
Validates myristic acid as the necessary specific reagent for immunological studies targeting STING-pathway degradation and N-myristoylation-dependent regulation.
Myristic acid is the essential substrate for assays evaluating N-myristoyltransferase (NMT) activity and the functional consequences of protein N-myristoylation. Because palmitic and stearic acids cannot form the required amide linkages at N-terminal glycines, myristic acid must be procured for studying viral assembly, cGAS-STING pathway regulation, and specific kinase anchoring mechanisms [1].
In the formulation of organic PCMs for building energy conservation, myristic acid is utilized to create binary and ternary eutectic mixtures (e.g., with lauric or capric acid). Its specific carbon chain length allows material scientists to tune melting points precisely to the 16–35 °C range, which is critical for indoor climate control and thermal energy storage systems where palmitic acid would result in an excessively high transition temperature [2].
Myristic acid is highly valued in the production of specialty soaps, shaving creams, and cosmetic emulsifiers. Its intermediate chain length provides a unique balance of hydrophobicity and water solubility, generating a richer, more stable lather and better emulsification properties than shorter-chain lauric acid, while avoiding the heavier, less soluble characteristics of stearic acid [3].
Corrosive;Irritant;Environmental Hazard
Merck Index, 11th Edition, 6246
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